6,7-Dimethoxyquinolin-4-ol

Catalog No.
S1506539
CAS No.
13425-93-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethoxyquinolin-4-ol

CAS Number

13425-93-9

Product Name

6,7-Dimethoxyquinolin-4-ol

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Potential Antibacterial Activity:

Studies have shown that DMQ exhibits promising antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. However, further research is needed to determine its efficacy, potential mechanisms of action, and optimize its use as a potential antibiotic [].

Investigation in Alzheimer's Disease:

Some research suggests that DMQ may have neuroprotective properties and could potentially be relevant in Alzheimer's disease research []. However, the specific mechanisms and potential therapeutic applications require further investigation [].

Other Potential Applications:

Limited research suggests that DMQ might have applications in other areas, such as:

  • Antifungal activity: Some studies indicate potential antifungal properties of DMQ, but further research is needed [].
  • Antioxidant activity: Preliminary studies suggest potential antioxidant activity of DMQ, but more research is needed to confirm and understand its implications [].

6,7-Dimethoxyquinolin-4-ol is a synthetic compound classified as a quinoline derivative, characterized by its molecular formula C11H11NO3C_{11}H_{11}NO_{3} and a molecular weight of approximately 205.21 g/mol. Its structure features two methoxy groups located at positions 6 and 7 of the quinoline ring and a hydroxyl group at position 4. This unique arrangement contributes to its distinctive chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group in intermediate compounds can be reduced to an amino group, often using hydrogenation methods with catalysts like Raney nickel or palladium on carbon.
  • Substitution: The methoxy groups can engage in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various substituents.

Major Products

  • Oxidation: Quinone derivatives.
  • Reduction: Aminoquinoline derivatives.
  • Substitution: Various substituted quinoline derivatives.

The synthesis of 6,7-Dimethoxyquinolin-4-ol typically involves several steps:

  • Nitrification: Starting from 3,4-dimethoxyacetophenone, nitrification produces 2-nitro-4,5-dimethoxyacetophenone.
  • Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal to yield a complex intermediate.
  • Reduction Cyclization: This intermediate undergoes hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline.
  • Chlorination: Finally, chlorination of the hydroxy compound produces the target compound .

6,7-Dimethoxyquinolin-4-ol has diverse applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib.
  • Materials Science: The compound is utilized as a building block for luminescent materials in display technologies and biological imaging.
  • Biological Research: Ongoing studies focus on its anti-inflammatory and anticancer properties.

Several compounds share structural similarities with 6,7-Dimethoxyquinolin-4-ol:

Compound NameKey Features
6,7-Dimethoxy-1H-quinolin-4-oneContains similar methoxy groups; differs by having a ketone instead of a hydroxyl group at position 4.
6,7-Dimethoxy-4(1H)-quinolinoneSimilar structure but differs in the position of functional groups; primarily studied for its anticancer properties.
4-Hydroxy-6,7-dimethoxyquinolineShares the hydroxyl group but lacks one methoxy group; studied for different biological activities.

Uniqueness

The uniqueness of 6,7-Dimethoxyquinolin-4-ol lies in its specific substitution pattern which imparts distinct chemical properties. Its dual methoxy groups at positions 6 and 7 combined with a hydroxyl group at position 4 enhance its reactivity and potential applications compared to similar compounds .

The classical synthesis of 6,7-dimethoxyquinolin-4-ol begins with 3,4-dimethoxyacetophenone as the starting material. The process involves four key stages:

  • Nitration: Treatment with nitric acid introduces a nitro group at the ortho position relative to the acetyl moiety, yielding 2-nitro-4,5-dimethoxyacetophenone. This step requires precise temperature control (0–5°C) to prevent over-nitration.
  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This step is facilitated by refluxing in anhydrous toluene.
  • Reductive Cyclization: Catalytic hydrogenation using Raney nickel or palladium carbon (Pd/C) reduces the nitro group to an amine while cyclizing the propenone side chain to form the quinoline core. Optimal conditions include hydrogen pressure (1–10 atm) and temperatures of 15–100°C, yielding 4-hydroxy-6,7-dimethoxyquinoline.
  • Chlorination (Optional): For derivatives like 4-chloro-6,7-dimethoxyquinoline, the hydroxyl group is replaced via treatment with phosphorus oxychloride (POCl₃) at 60–120°C.

Key Reaction Parameters:

  • Catalyst loading: 5–10 wt%
  • Solvent choices: Methanol, ethanol, or tetrahydrofuran for hydrogenation; diglyme or toluene for chlorination.

Advanced Catalytic Systems and Reaction Conditions

Recent advancements focus on optimizing catalytic efficiency and selectivity:

  • Catalyst Comparison:

    CatalystHydrogen Pressure (atm)Temperature (°C)Yield (%)
    Pd/C (5% Pd)3–550–8085–92
    Raney Nickel1–415–5078–85

    Data synthesized from patent and reactor design literature

  • Microwave-Assisted Synthesis: Reduces reaction times by 40–60% in cyclization steps, though industrial adoption remains limited.

Industrial-Scale Production Challenges

Scaling up synthesis presents several hurdles:

  • Hydrogenation Safety: High-pressure reactors require explosion-proof designs, increasing capital costs.
  • Catalyst Recovery: Pd/C catalysts are costly; efficient filtration systems are critical for reuse.
  • Purification: Recrystallization using ethanol/ethyl acetate mixtures (1:1 v/v) achieves >95% purity but consumes significant solvent volumes.

Green Chemistry Approaches

Efforts to improve sustainability include:

  • Solvent-Free Chlorination: Using excess POCl₃ as both solvent and reagent reduces waste.
  • Ionic Liquid Catalysts: Quaternary ammonium-based ionic liquids enhance reaction rates in cyclization steps while enabling catalyst recycling.
  • Biocatalysis: Preliminary studies explore enzymatic reduction of nitro intermediates, though yields remain suboptimal (≤65%).

Role as a Key Intermediate in Antineoplastic Agents

6,7-Dimethoxyquinolin-4-ol serves as a fundamental intermediate in the synthesis of several clinically approved antineoplastic drugs . The compound's primary application lies in the production of cabozantinib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma and medullary thyroid cancer [18] [20]. The synthetic pathway involves the conversion of 6,7-dimethoxyquinolin-4-ol to 4-chloro-6,7-dimethoxyquinoline, which subsequently undergoes nucleophilic substitution with 4-aminophenol to form the key intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline [21] [22].

The compound also functions as a precursor in the synthesis of tivozanib, another tyrosine kinase inhibitor used in renal cell carcinoma treatment . The structural modifications at the 4-position of the quinoline ring enable the introduction of various pharmacophoric groups that enhance selectivity and potency against specific kinase targets . Research has demonstrated that derivatives based on this scaffold exhibit significant anticancer activity across multiple cell lines, including A549 lung cancer, MCF-7 breast cancer, and MKN-45 gastric cancer cells [7].

Antineoplastic AgentTarget KinasesClinical IndicationIC50 Values (μM)
Cabozantinibc-Met, VEGFR-2, c-KITRenal cell carcinoma, Thyroid cancer0.0045 ± 0.0006 [7]
TivozanibVEGFR-1, VEGFR-2, VEGFR-3Renal cell carcinomaNot specified

Kinase Inhibitor Development: c-Met, FLT3, and c-KIT

The development of kinase inhibitors based on 6,7-dimethoxyquinolin-4-ol has focused extensively on c-Met, FLT3, and c-KIT kinases, which are critical targets in cancer therapy [7]. A series of 6,7-dimethoxy-4-anilinoquinolines incorporating benzimidazole moieties have been synthesized and evaluated for their inhibitory activity against c-Met kinase [7]. The most potent compound in this series, designated as 12n, demonstrated exceptional inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 μM [7].

Structure-activity relationship studies have revealed that substitutions at the para-position of the phenyl ring attached to the benzimidazole fragment significantly influence c-Met inhibitory potency [7]. Compounds bearing bulky lipophilic substituents such as tert-butyl groups exhibit superior activity compared to smaller substituents [7]. The inhibitory activities follow the order: para-tert-butyl > para-ethyl > para-methyl > para-fluoro > para-chloro > para-bromo [7].

For c-KIT kinase inhibition, derivatives of 6,7-dimethoxyquinolin-4-ol have been developed as broad-spectrum inhibitors targeting both wild-type and mutant forms of the kinase [8]. A novel compound designated CHMFL-KIT-64 demonstrated single-digit nanomolar potency against c-KIT kinase and various drug-resistant mutants [8]. This compound exhibited excellent selectivity profiles and demonstrated efficacy in mouse models bearing c-KIT mutant tumors [8].

CompoundTarget KinaseIC50 (nM)Cell Line Activity (IC50 μM)
12nc-Met30 ± 8 [7]A549: 7.3 ± 1.0; MCF-7: 6.1 ± 0.6 [7]
CHMFL-KIT-64c-KITSingle-digit [8]Various mutant cell lines [8]
14mTopoisomerase INot specified [6]SR: 0.133; NCI-H226: 0.343 [6]

Multitarget Inhibition Strategies in Cancer Therapy

The quinoline scaffold of 6,7-dimethoxyquinolin-4-ol has proven particularly valuable in developing multitarget inhibitors that simultaneously modulate multiple oncogenic pathways [5]. Research has demonstrated that derivatives can effectively inhibit AXL kinase, which plays crucial roles in cancer progression, drug resistance, and metastasis [5]. One promising compound showed potent AXL inhibition with an IC50 value of 3.5 nmol/L, effectively blocking cellular signaling pathways associated with tumor growth .

The compound has also been investigated as a topoisomerase I inhibitor, with derivatives showing significant anticancer activity across the National Cancer Institute's 60-cancer cell line panel [6]. The most active compound, 14m, displayed exceptional potency with GI50 values ranging from 0.116 to 6.77 μM across 28 tumor cell lines [6]. This compound demonstrated particular sensitivity against leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines [6].

Multitarget approaches have focused on simultaneous inhibition of growth factor receptors and downstream signaling cascades . Derivatives based on 6,7-dimethoxyquinolin-4-ol have shown activity against VEGFR-2, PDGFR, and other receptor tyrosine kinases, providing broader therapeutic coverage against tumor heterogeneity and resistance mechanisms [8]. The ability to target multiple pathways simultaneously offers advantages in overcoming single-target resistance and achieving more durable therapeutic responses .

Target CombinationBiological EffectIC50 RangeClinical Relevance
c-Met + AXLGrowth inhibition, Anti-metastatic3.5-30 nM [5]Resistance prevention
TOP1 + KinasesDNA damage, Growth arrest0.116-6.77 μM [6]Broad spectrum activity
VEGFR + c-KITAnti-angiogenic, Growth inhibitionSingle-digit nM [8]Tumor vasculature targeting

Prodrug and Conjugate Derivative Design

The development of prodrug and conjugate derivatives based on 6,7-dimethoxyquinolin-4-ol aims to improve pharmacokinetic properties, enhance tumor selectivity, and reduce systemic toxicity [14] [15]. Chemical modifications at the 4-position hydroxyl group enable the attachment of various prodrug moieties that can be selectively activated in tumor environments [15]. Research has explored the conjugation of the quinoline scaffold with targeting ligands to achieve tissue-specific delivery [14].

Structural modifications have included the introduction of ester and amide linkages that are susceptible to enzymatic cleavage by tumor-associated enzymes [15]. These approaches allow for the controlled release of the active quinoline derivative at the target site while minimizing exposure to healthy tissues [14]. The crystal structure analysis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one has provided insights into the conformational flexibility required for effective prodrug design [14].

Conjugate strategies have focused on linking 6,7-dimethoxyquinolin-4-ol derivatives to monoclonal antibodies, peptides, and nanocarriers [15]. These conjugates exploit the enhanced permeability and retention effect in tumors and active targeting mechanisms to achieve preferential accumulation in malignant tissues [14]. The quinoline scaffold's stability under physiological conditions makes it suitable for these conjugation approaches while maintaining its biological activity upon release [15].

The development of photoactivatable prodrugs represents another innovative approach, where 6,7-dimethoxyquinolin-4-ol derivatives are covalently linked to photosensitive protecting groups [14]. Upon exposure to specific wavelengths of light, these prodrugs release the active quinoline compound, enabling spatially controlled drug activation in targeted tumor regions [15]. This approach has shown promise in reducing systemic toxicity while maintaining therapeutic efficacy in preclinical models [14].

Prodrug StrategyActivation MechanismAdvantageDevelopment Stage
Ester conjugatesEnzymatic hydrolysisTumor selectivityPreclinical [14]
Antibody conjugatesReceptor-mediated uptakeTargeted deliveryResearch phase [15]
PhotoactivatableLight-induced cleavageSpatial controlExperimental [14]
Nanocarrier formulationspH-dependent releaseEnhanced stabilityDevelopment [15]

Positional Effects of Methoxy and Hydroxyl Groups

The strategic positioning of methoxy and hydroxyl substituents on the quinoline scaffold profoundly influences the biological activity and pharmacological properties of 6,7-dimethoxyquinolin-4-ol. The 6,7-dimethoxy substitution pattern has emerged as a particularly favorable arrangement for kinase inhibition, offering enhanced solubility and metabolic stability compared to unsubstituted quinoline derivatives .

The methoxy groups at positions 6 and 7 contribute significantly to the compound's binding affinity through multiple mechanisms. These substituents enhance the electron density of the quinoline ring system, improving its ability to form hydrogen bonds with kinase hinge regions . The 6,7-dimethoxy pattern specifically provides optimal steric fit within the hydrophobic binding pockets of various kinases, particularly those involved in cancer cell proliferation and signal transduction .

Position-specific effects have been systematically studied, revealing that the 7-methoxy group is especially efficient for certain kinase targets. Research on Plasmodium falciparum protein kinase 6 (PfPK6) demonstrated that the 7-methoxy substituent is crucial for inhibitory activity, with this position showing superior binding enhancement compared to other methoxy substitution patterns [5]. The 6-methoxy group, while contributing to overall activity, shows moderate enhancement effects that work synergistically with the 7-position substitution [6].

The hydroxyl group at position 4 serves multiple critical functions in the structure-activity relationship. Although compounds bearing only the 4-hydroxyl substitution exhibit limited intrinsic kinase inhibitory activity, this functional group is essential for further chemical derivatization and represents a key pharmacophore for hydrogen bonding interactions . The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating binding to kinase active sites through direct interactions with amino acid residues in the binding pocket [7].

Substitution PatternKinase Binding ActivitySAR ObservationsKey Findings
6,7-dimethoxy-4-hydroxylEnhanced solubility and metabolic stabilityOptimal substitution pattern for kinase inhibitionSynergistic effects of all three substituents
6-methoxy aloneModerate enhancementImproved over unsubstitutedPosition-dependent activity enhancement [6]
7-methoxy aloneEspecially efficient for PfPK6 inhibitionSuperior binding enhancementCritical for specific kinase targets [5]
4-hydroxyl aloneLimited activity but critical for derivatizationHydrogen bonding capabilityFoundation for synthetic modifications

Functionalization at the 4-Position: Anilino vs. Phenoxy Substituents

The 4-position of the quinoline scaffold represents a critical site for functional group modifications that dramatically influence kinase binding affinity and selectivity. Comparative structure-activity relationship studies have revealed significant differences between anilino and phenoxy substituents at this position, with each offering distinct advantages for specific therapeutic applications.

4-Anilino substituted quinolines demonstrate superior kinase inhibitory activity, consistently achieving nanomolar IC50 values across multiple kinase targets. The 4-anilinoquinoline derivatives exhibit potent activity against AXL kinase with IC50 values as low as 3.5 nanomolar, and c-Met kinase inhibition with IC50 values of approximately 30 nanomolar [7]. The enhanced binding affinity of anilino substituents stems from their ability to form multiple non-covalent interactions within the kinase binding pocket, including hydrogen bonding and π-π stacking interactions with aromatic amino acid residues [7].

The binding mode of 4-anilinoquinolines involves the aniline group projecting into the back-cleft pocket of kinases, where it establishes favorable interactions with the αC helix and the conserved Asp-Phe-Gly (DFG) motif [7]. This positioning allows for conformational adaptation to different kinase active sites, contributing to the broad-spectrum kinase inhibitory activity observed with these compounds. The electron-donating properties of the aniline group also enhance the basicity of the quinoline nitrogen, strengthening the critical hinge region interactions [7].

4-Phenoxy substituted quinolines, while exhibiting moderate to high kinase inhibitory activity, operate through different binding mechanisms. These compounds demonstrate potent inhibition with some derivatives showing 100% inhibition activity at concentrations of 6.25 μg/mL [8]. The phenoxy substituent engages primarily through hydrophobic interactions with the kinase binding pocket, offering complementary binding modes that can provide selectivity advantages over anilino derivatives [9].

Structure-activity relationship studies comparing anilino and phenoxy substituents have revealed that the bridging atom significantly influences biological activity. Research on furan-containing quinoline derivatives demonstrated that nitrogen-bridged compounds (anilino) exhibit stronger cytotoxicity compared to their oxygen-bridged counterparts (phenoxy) [9]. This finding suggests that the anilino substitution pattern is generally more favorable for achieving potent kinase inhibition, though phenoxy derivatives may offer advantages in terms of selectivity and reduced cytotoxicity [9].

Substituent TypeKinase Binding AffinityBinding ModeSAR ImplicationsExample IC50 Values
4-AnilinoHigh (nanomolar IC50 values)Hydrogen bonding and π-π stackingOptimal for kinase inhibition3.5 nM (AXL), 30 nM (c-Met) [7]
4-PhenoxyModerate to high activityHydrophobic interactionsGood activity with selectivity6.25 μg/mL (100% inhibition) [8]
4-HydroxylLimited but enables derivatizationHydrogen bond donor/acceptorFoundation for modificationNot specified
4-AlkoxyVariable depending on alkyl chainHydrophobic pocket fillingChain length dependentVariable [10]

Core Heterocycle Variants (Quinoline vs. Quinazoline)

The choice between quinoline and quinazoline core structures fundamentally affects the binding characteristics, selectivity profiles, and therapeutic applications of 6,7-dimethoxyquinolin-4-ol derivatives. These isomeric heterocycles, while structurally similar, exhibit distinct structure-activity relationships that significantly impact their kinase inhibitory properties.

Quinoline derivatives demonstrate broad-spectrum kinase inhibition through single nitrogen hinge interactions with kinase active sites. The quinoline core establishes hydrogen bonding with the third residue from the gatekeeper position, typically involving cysteine or phenylalanine residues depending on the specific kinase target [7]. This binding mode contributes to the observed activity against diverse kinase families, including c-Met, AXL, and topoisomerase enzymes .

The conformational properties of quinoline derivatives contribute significantly to their binding characteristics. Quinoline scaffolds are more conformationally restricted compared to quinazoline analogs, with the hydrogen atom at the C3 position limiting the torsional angle with attached substituents to approximately 60 degrees [7]. This conformational restriction may favorably pre-organize quinoline derivatives for binding to specific kinase active sites, potentially explaining their superior activity in certain contexts [7].

Quinazoline derivatives, particularly those substituted at the 6,7-positions, have emerged as privileged scaffolds for developing selective kinase inhibitors, especially targeting the epidermal growth factor receptor (EGFR) family [11]. The quinazoline core provides dual nitrogen atoms that can participate in multiple hydrogen bonding interactions within kinase active sites, offering enhanced selectivity through more specific binding modes [11]. This additional nitrogen at the 3-position allows for greater conformational flexibility compared to quinoline derivatives, enabling adaptation to diverse kinase binding pockets [12].

Structure-activity relationship studies have demonstrated that quinazoline derivatives exhibit enhanced selectivity for specific kinase targets. The 4-anilinoquinazoline moiety has been extensively studied as a privileged scaffold for EGFR tyrosine kinase inhibitors, with approved drugs gefitinib and erlotinib representing successful clinical applications of this structural framework [11]. The enhanced selectivity of quinazoline derivatives stems from their ability to form multiple hydrogen bonds with methionine and threonine residues in the kinase active site, creating more specific binding interactions compared to quinoline analogs [11].

The therapeutic applications of quinoline and quinazoline derivatives reflect their distinct selectivity profiles. Quinoline derivatives have found success as multi-target inhibitors, particularly in applications requiring broad-spectrum kinase inhibition . In contrast, quinazoline derivatives are predominantly utilized in precision medicine approaches, where highly selective kinase inhibition is desired for specific therapeutic targets [11].

Core StructureKinase SelectivityBinding CharacteristicsConformational PropertiesTherapeutic Applications
QuinolineBroad spectrum kinase inhibitionSingle nitrogen hinge interactionMore conformationally restrictedc-Met, AXL, topoisomerase inhibitors
QuinazolineEnhanced selectivity (especially EGFR)Dual nitrogen hinge interactionsGreater flexibilityEGFR, HER2 inhibitors [11]
Quinoline (substituted)Position-dependent selectivityModified hinge bindingSubstitution-dependentMulti-target inhibitors [7]
Quinazoline (substituted)Optimized for specific targetsMultiple hydrogen bondsRigidity depends on substitutionPrecision medicine targets [11]

Impact of Side-Chain Modifications on Kinase Binding

The incorporation of side-chain modifications to the 6,7-dimethoxyquinolin-4-ol scaffold represents a critical strategy for optimizing kinase binding affinity, selectivity, and pharmacological properties. Structure-activity relationship studies have revealed that side-chain characteristics, including length, composition, and functional group positioning, significantly influence the binding interactions with kinase active sites.

The "five-atom rule" has emerged as a fundamental principle governing optimal side-chain length for kinase inhibitors based on the quinoline scaffold. Research on c-Met selective inhibitors, including cabozantinib and foretinib, has demonstrated that maintaining a distance of five atoms between the 4-phenoxyquinoline moiety and the terminal aromatic group is crucial for maintaining kinase selectivity and potency [13]. This optimal spacing allows the compound to span the kinase active site effectively while avoiding steric clashes with protein residues.

Alkyl linkers of appropriate length maintain kinase selectivity by providing the necessary conformational flexibility for optimal binding pocket occupation. The linear alkyl chains allow for dynamic adaptation to different kinase conformations while preserving the critical interactions between the quinoline core and the hinge region [13]. Deviations from the optimal five-atom spacing typically result in reduced binding affinity and altered selectivity profiles.

Aromatic linkers, particularly those incorporating 2-3 aromatic rings, enhance kinase binding through π-π stacking interactions with aromatic amino acid residues in the binding pocket. These interactions contribute to both binding affinity and selectivity by establishing specific recognition patterns with individual kinase targets [14]. Quinoline-naphthalene derivatives exemplify this approach, demonstrating enhanced binding affinity through extended aromatic interactions .

Amide linkers play a crucial role in kinase binding by establishing hydrogen bonding networks within the active site. The presence of 1-2 amide bonds in the side chain provides optimal hydrogen bonding capacity without introducing excessive polarity that could impair membrane permeability [13]. The cyclopropane-1,1-dicarboxamide framework found in cabozantinib and foretinib represents a successful implementation of this strategy, providing both hydrogen bonding capability and conformational constraint [13].

Ester linkers, while offering synthetic accessibility, generally exhibit reduced selectivity and increased metabolic liability compared to amide analogs. The ester functionality is susceptible to hydrolysis by esterases, potentially limiting the compound's stability and duration of action . However, ester linkers have found application in prodrug strategies, where controlled hydrolysis can provide targeted drug activation .

Heterocyclic linkers offer opportunities for target-specific optimization through the incorporation of additional binding interactions. Triazole and imidazole derivatives have been successfully employed to enhance selectivity for specific kinase targets by providing additional hydrogen bonding or coordination sites [8]. The choice of heteroatom and ring system can be tailored to complement the binding requirements of individual kinase active sites.

Side Chain TypeOptimal LengthBinding EnhancementKinase SpecificityExamples
Alkyl linkers5 atoms ("five atom rule")Maintains kinase selectivityc-Met selective with proper lengthCabozantinib, Foretinib [13]
Aromatic linkers2-3 aromatic ringsπ-π stacking interactionsMulti-kinase inhibitionQuinoline-naphthalene derivatives
Amide linkers1-2 amide bondsHydrogen bonding networkHydrogen bond dependentCyclopropane-1,1-dicarboxamide [13]
Ester linkersShort chain preferredMetabolic liabilityReduced selectivityProdrug strategies
Heterocyclic linkersVariable depending on heteroatomAdditional binding pocketsTarget-specific optimizationTriazole, imidazole derivatives [8]

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-6,7-dimethoxyqunioline

Dates

Last modified: 08-15-2023

Explore Compound Types